REACTION_SMILES
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[Cl:28][CH2:29][Cl:30].[N:1]1([CH2:15][c:16]2[cH:17][cH:18][c:19]([CH2:22][OH:23])[cH:20][cH:21]2)[CH2:2][CH2:3][C:4]2([CH:5]=[CH:6][c:7]3[cH:8][cH:9][cH:10][cH:11][c:12]32)[CH2:13][CH2:14]1.[OH2:31].[P:24]([Br:25])([Br:26])[Br:27]>>[N:1]1([CH2:15][c:16]2[cH:17][cH:18][c:19]([CH2:22][Br:25])[cH:20][cH:21]2)[CH2:2][CH2:3][C:4]2([CH:5]=[CH:6][c:7]3[cH:8][cH:9][cH:10][cH:11][c:12]32)[CH2:13][CH2:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccc(CN2CCC3(C=Cc4ccccc43)CC2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrP(Br)Br
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Name
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Type
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product
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Smiles
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BrCc1ccc(CN2CCC3(C=Cc4ccccc43)CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |